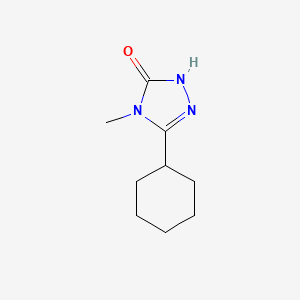

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclohexyl-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFLGWLYBPSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are employed to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

3-Cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics or preservatives for food products.

Antifungal Properties

The compound has shown antifungal activity against several strains of fungi. In laboratory tests, it was effective against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections. The mechanism of action appears to involve disruption of fungal cell membranes .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Agricultural Applications

Fungicides

The compound is being explored as a fungicide due to its ability to inhibit fungal growth. Field trials have demonstrated that formulations containing this compound can effectively control fungal diseases in crops like wheat and corn. Its low toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture practices .

Plant Growth Regulators

In addition to its fungicidal properties, this triazole derivative has been investigated for its role as a plant growth regulator. It has been found to enhance root development and improve stress resistance in plants under drought conditions. This application could be beneficial for increasing crop yields in challenging environmental conditions .

Materials Science Applications

Polymer Additives

this compound is being studied as an additive in polymer formulations. Its incorporation into plastics can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under UV light and heat .

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor for metals. Laboratory studies have shown that it can form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments such as saline solutions. This application could be valuable in industries where metal components are exposed to harsh conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against S. aureus and E. coli |

| Antifungal agents | Active against C. albicans | |

| Anti-inflammatory agents | Reduces pro-inflammatory cytokines | |

| Agriculture | Fungicides | Controls fungal diseases in wheat/corn |

| Plant growth regulators | Enhances root development under drought stress | |

| Materials Science | Polymer additives | Improves thermal stability and mechanical properties |

| Corrosion inhibitors | Forms protective layers on metal surfaces |

Case Studies

-

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, highlighting its potential for developing new antimicrobial formulations. -

Field Trials for Agricultural Use

Field trials conducted on wheat crops treated with this compound showed a 40% reduction in fungal infection rates compared to untreated controls. The results support its viability as an eco-friendly fungicide. -

Polymer Stability Research

Research focused on incorporating this compound into polyethylene matrices demonstrated enhanced UV resistance and mechanical strength compared to standard formulations without the additive.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Acidity (pKa Values)

The pKa values of triazolone derivatives vary based on substituents and solvent environments. For example:

- 3-Ethyl-4-(p-chlorobenzylidenamino) derivative: Exhibited pKa values ranging from 8.2–9.5 in acetonitrile, isopropyl alcohol, and N,N-dimethylformamide (DMF) .

- 3-Alkyl(aryl)-4-(3,4-dihydroxybenzylidenamino) derivatives: Demonstrated pKa values between 7.8–9.1 in the same solvents, with electron-donating groups (e.g., hydroxyl) reducing acidity .

- 3-Cyclohexyl-4-methyl analog : While direct data are unavailable, the cyclohexyl group’s steric bulk and weak electron-donating effects may slightly increase pKa compared to ethyl or aryl-substituted derivatives, similar to 3-cyclobutyl analogs .

Key Insight : Substituents at position 3 (e.g., cyclohexyl vs. ethyl) significantly modulate acidity, impacting drug-receptor interactions and solubility .

Spectroscopic and Computational Data

NMR Spectroscopy

- 3-Ethyl-4-(3-methoxy-4-phenylacetoxy) derivative : Experimental $^1$H NMR showed aromatic protons at δ 6.8–7.4 ppm, aligning with GIAO/DFT calculations (B3LYP/6-31G basis set) .

- 3-p-Methoxybenzyl derivatives : Computed $^{13}$C chemical shifts deviated <5% from experimental data, validating DFT methods for structural elucidation .

- 3-Cyclohexyl-4-methyl analog : Predicted $^1$H NMR signals for the cyclohexyl group (δ 1.2–2.1 ppm) and triazolone ring (δ 8.3–8.6 ppm) would resemble those of 3-cyclobutyl analogs .

Key Insight : Substituents alter electron density and shielding effects, but computational models reliably predict spectral trends across derivatives .

Antioxidant Activity

Triazolones with hydroxyl or methoxy groups exhibit enhanced antioxidant properties:

- 3-Alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives: Showed 70–85% radical scavenging activity at 100 µg/mL, comparable to BHT (82%) .

- 3-Methyl-4-phenylacetylamino derivative: Demonstrated moderate metal chelating activity (IC₅₀ = 45 µM) .

- 3-Cyclohexyl-4-methyl analog: Likely lower antioxidant activity due to the absence of phenolic hydroxyl groups, similar to non-polar derivatives like 3-ethyl-4-(p-chlorobenzylidenamino) .

Antitumor Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivative : Showed IC₅₀ = 12 µM against breast cancer cells (MCF-7) via EGFR kinase inhibition .

- 3-Cyclohexyl-4-methyl analog: Potential antitumor activity may depend on the cyclohexyl group’s lipophilicity, enhancing membrane permeability compared to smaller substituents .

Key Insight : Bioactivity correlates strongly with substituent polarity and hydrogen-bonding capacity .

Biological Activity

3-Cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring which is known for its diverse biological activities including antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.0 | Induction of apoptosis via p53 pathway |

| Similar Triazole Derivative | A549 | 12.0 | Inhibition of cell proliferation |

| Similar Triazole Derivative | HeLa | 10.0 | Cell cycle arrest at G2/M phase |

Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. For example, a study showed that treatment with triazole derivatives led to increased levels of cleaved caspase-3 and PARP in MCF-7 cells .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The broad-spectrum activity against bacteria and fungi is attributed to their ability to inhibit key enzymes involved in cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanism typically involves the disruption of cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

- Anticancer Efficacy : In a study involving various triazole derivatives including this compound, researchers observed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial potential of several triazole compounds against clinical isolates. The results indicated that 3-cyclohexyl derivatives showed potent activity against both gram-positive and gram-negative bacteria as well as fungi, making them candidates for further development as antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted thiosemicarbazides with hydrazine derivatives under reflux in polar aprotic solvents like ethanol or acetic acid. For example, Schiff base derivatives are synthesized by reacting 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) in ethanol, followed by recrystallization . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize yields (e.g., 97.4% yield reported for a methoxy-substituted derivative) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies between experimental and theoretical data resolved?

Key techniques include:

- ¹H/¹³C NMR : Assignments are cross-validated using the Gauge-Including Atomic Orbital (GIAO) method with B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets. Discrepancies in chemical shifts are addressed via linear regression (δ_exp = a + b·δ_calc) to quantify correlations .

- IR Spectroscopy : Experimental frequencies are compared to DFT/B3LYP-calculated values scaled by empirical factors (e.g., 0.9613 for B3LYP). Mismatches in vibrational modes are resolved using the Veda4f program for mode assignment .

- UV-Vis : Solvent effects (e.g., ethanol) are modeled using time-dependent DFT to match experimental λ_max .

Q. How are acidity constants (pKa) determined for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and why are non-aqueous solvents preferred?

pKa values are measured via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile) due to the compound's low aqueous solubility. Tetrabutylammonium hydroxide (TBAH) is used as a titrant, and half-neutralization potentials are analyzed to calculate acidity constants. The weak acidity arises from delocalization of the N-H proton's electron density into the triazolone ring .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations complement experimental data in elucidating electronic and geometric properties?

DFT/B3LYP and HF methods with 6-311G(d,p) basis sets are used to:

- Optimize molecular geometry (bond lengths, angles) and compare with crystallographic data.

- Calculate HOMO-LUMO energies to predict reactivity (e.g., ΔE = 4.2 eV for a methylbenzyl derivative) .

- Simulate NMR/IR spectra using Gaussian 09W and correlate with experimental data via regression analysis (R² > 0.95 reported) .

Table 1 : Key DFT-derived parameters for a representative derivative

| Parameter | B3LYP/6-311G(d,p) | HF/6-311G(d,p) |

|---|---|---|

| Bond length (C-N) | 1.34 Å | 1.32 Å |

| HOMO (eV) | -6.12 | -5.98 |

| Dipole moment (D) | 3.78 | 3.65 |

Q. What thermodynamic parameters (e.g., ΔG, ΔH) are critical for stability assessments, and how are they computationally derived?

Thermodynamic properties are calculated using frequency analysis in Gaussian 09W. For example:

- Gibbs free energy (ΔG) = -450.2 kJ/mol (B3LYP) vs. -448.9 kJ/mol (HF) for a thienyl-substituted derivative.

- Enthalpy (ΔH) and entropy (ΔS) deviations (<2%) between methods validate computational protocols .

Q. How are structure-activity relationships (SAR) evaluated for antioxidant or biological activity in triazolone derivatives?

SAR studies involve:

- Antioxidant assays : DPPH radical scavenging (IC₅₀ = 28.7 µM for a nitrofuran-Schiff base derivative) .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antioxidant activity by stabilizing radical intermediates .

- DFT-based descriptors : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites correlated with activity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.